molecular formula C12H9BrN4OS2 B12478711 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide

Cat. No.: B12478711
M. Wt: 369.3 g/mol
InChI Key: JYSJAVVJISEQEQ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The benzimidazole and thiazole rings are then coupled through a sulfanyl linkage using a suitable thiolating agent.

    Acetamide Group Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines or reduced aromatic rings.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

    Bromine Substitution: The presence of the bromine atom in the thiazole ring can significantly influence the compound’s reactivity and biological activity compared to its chlorine or methyl-substituted analogs.

    Sulfanyl Linkage: The sulfanyl linkage between the benzimidazole and thiazole rings provides unique chemical properties and potential for diverse chemical modifications.

Properties

Molecular Formula

C12H9BrN4OS2

Molecular Weight

369.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H9BrN4OS2/c13-9-5-14-11(20-9)17-10(18)6-19-12-15-7-3-1-2-4-8(7)16-12/h1-5H,6H2,(H,15,16)(H,14,17,18)

InChI Key

JYSJAVVJISEQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(S3)Br

Origin of Product

United States

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